![molecular formula C11H9FN2O2 B11881066 4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid](/img/structure/B11881066.png)
4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid
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Overview
Description
4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of amino, fluoro, and carboxylic acid functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the reaction of 3-chloro-4-fluoroaniline with benzaldehyde and pyruvic acid in ethanol under reflux conditions can yield the desired quinoline derivative. The reaction conditions often include the use of catalysts such as toluenesulfonic acid or magnesium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products
Oxidation: Nitro-quinoline derivatives.
Reduction: Alcohol-quinoline derivatives.
Substitution: Amino- or thio-quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-amino-5-fluoro-8-methylquinoline-3-carboxylic acid exhibit significant antimicrobial properties. For example, derivatives of quinoline have been shown to possess antibacterial and antifungal activities, making them valuable in the development of new antibiotics to combat multidrug-resistant bacteria .
Anticancer Potential
The compound's structural features suggest potential anticancer activities. Studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and bladder cancer cells . The unique combination of functional groups in this compound may enhance its efficacy as an anticancer agent.
Kappa Opioid Receptor Antagonism
Recent studies have explored the role of quinoline derivatives as kappa opioid receptor antagonists. These compounds could provide therapeutic benefits for conditions such as depression and anxiety by modulating neurochemical pathways . The pharmacological profile of this compound warrants further investigation in this context.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of more complex molecules, which can be utilized in developing new materials or pharmaceuticals.
Photophysical Properties
The compound's photophysical properties make it suitable for applications in optoelectronics and photonic devices. Research into quinoline-based materials has indicated potential uses in organic light-emitting diodes (OLEDs) and solar cells due to their favorable charge transport characteristics .
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for elucidating its pharmacological profile. Interaction studies typically involve examining binding affinities with various receptors and enzymes, which can inform potential therapeutic applications.
Molecular Modeling
Molecular modeling studies can provide insights into the compound's behavior at a molecular level, predicting how it interacts with biological systems. This approach is essential for optimizing its structure for enhanced activity against specific targets .
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminoquinoline-3-carboxylic acid
- 5-Fluoroquinoline-3-carboxylic acid
- 8-Methylquinoline-3-carboxylic acid
Uniqueness
4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid is unique due to the combination of amino, fluoro, and methyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications, compared to other quinoline derivatives .
Biological Activity
4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid (AFMQCA) is a compound of interest due to its unique quinoline structure, which has been associated with various biological activities. This article explores the biological activity of AFMQCA, focusing on its antimicrobial properties, potential anticancer effects, and the mechanisms underlying these activities.
Chemical Structure and Properties
AFMQCA is characterized by the presence of an amino group at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 8-position of the quinoline ring. Its chemical formula is C11H10FN2O2, with a molecular weight of approximately 220.21 g/mol.
Antimicrobial Activity
AFMQCA has shown significant antimicrobial activity against various bacterial strains and fungi. Studies indicate that compounds with similar structures can intercalate into bacterial DNA, disrupting replication and transcription processes, which is a key mechanism for their antimicrobial effects.
Comparative Antimicrobial Activity
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
AFMQCA | Contains an amino group | Antimicrobial |
5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide | Hydroxy group instead of amino | Antimicrobial |
5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | Chlorine substitution | Antimicrobial |
This table highlights that structural modifications can significantly impact the biological activity of quinoline derivatives.
Anticancer Activity
Recent studies have explored the potential anticancer properties of AFMQCA. The compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. For instance, compounds within this class have been evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation.
The mechanism by which AFMQCA exerts its anticancer effects may involve:
- Inhibition of Kinase Activity : Similar compounds have shown to inhibit kinases that play critical roles in cell signaling pathways related to cancer progression .
- Induction of Apoptosis : AFMQCA may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways, leading to programmed cell death .
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies demonstrated that AFMQCA significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative therapeutic agent.
- Cytotoxicity Assays : AFMQCA was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated an IC50 value in the micromolar range, suggesting that AFMQCA could effectively reduce cell viability through mechanisms involving cell cycle arrest and apoptosis induction.
Properties
Molecular Formula |
C11H9FN2O2 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
4-amino-5-fluoro-8-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-2-3-7(12)8-9(13)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H2,13,14)(H,15,16) |
InChI Key |
GAGKNBIYFAEPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=C(C=N2)C(=O)O)N |
Origin of Product |
United States |
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